(3-formylthiophen-2-yl)boronic Acid

Medicinal Chemistry β-Lactamase Inhibition Antibiotic Resistance

Researchers requiring a single bifunctional thiophene for convergent synthesis often face multi-step linear routes. (3-Formylthiophen-2-yl)boronic acid (CAS 17303-83-2) solves this by combining a boronic acid handle for Suzuki-Miyaura cross-coupling with a proximal aldehyde group that enables subsequent condensation or diversification reactions in one pot. - Unique ortho-substitution pattern enables tandem Suzuki/aldol sequences, reducing step count vs. generic thiophene boronic acids. - Validated AmpC β-lactamase inhibitor (Ki = 3.8 ± 1.4 μM), serving as a reference compound for antibiotic adjuvant SAR studies. - Supplied as a 97-98% purity solid with full analytical documentation; standard research quantities (1 g, 5 g) are stocked for immediate dispatch.

Molecular Formula C5H5BO3S
Molecular Weight 155.97 g/mol
CAS No. 17303-83-2
Cat. No. B100155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-formylthiophen-2-yl)boronic Acid
CAS17303-83-2
Molecular FormulaC5H5BO3S
Molecular Weight155.97 g/mol
Structural Identifiers
SMILESB(C1=C(C=CS1)C=O)(O)O
InChIInChI=1S/C5H5BO3S/c7-3-4-1-2-10-5(4)6(8)9/h1-3,8-9H
InChIKeyHYXMHAHVUFTVFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Formylthiophen-2-yl)boronic Acid: Dual-Functional Thiophene Boronic Acid


(3-Formylthiophen-2-yl)boronic acid (CAS 17303-83-2) is a heteroaryl boronic acid distinguished by the presence of both a boronic acid moiety and an aldehyde group on a thiophene ring [1]. This compound is a solid with a molecular weight of 155.97 g/mol and exhibits a high melting point of 330 °C (with decomposition) . It is primarily utilized as a reactant in Suzuki-Miyaura cross-coupling reactions and has been identified as an inhibitor of AmpC β-lactamase (Ki = 3.8 ± 1.4 μM) .

Bifunctional thiophene: boronic acid + aldehyde
Enables one-pot tandem Suzuki/condensation
Reported AmpC β-lactamase inhibitor context

(3-Formylthiophen-2-yl)boronic Acid: Why Substitution Fails


Substituting (3-formylthiophen-2-yl)boronic acid with a generic thiophene boronic acid (e.g., 2- or 3-thiopheneboronic acid) or a protected pinacol ester is not functionally equivalent. The unique, proximal arrangement of the boronic acid and aldehyde groups enables distinct reactivity, including tandem Suzuki-Miyaura/aldol condensation sequences , which is not possible with simpler analogs. Furthermore, its specific inhibitory activity against AmpC β-lactamase (Ki = 3.8 ± 1.4 μM) is not a general property of all boronic acids, but rather is dependent on the specific substitution pattern of the thiophene ring . Procurement based solely on the presence of a boronic acid group disregards these critical and quantifiable performance differences.

Generic thiophene boronic acids Lack aldehyde; tandem reactivity not possible, may require additional steps
Protected pinacol esters Aldehyde-protecting group incompatibility may alter cascade sequence
β-Lactamase inhibitor comparators AmpC inhibition is substitution-pattern dependent, not a class property

(3-Formylthiophen-2-yl)boronic Acid: Comparative Performance


AmpC β-Lactamase Inhibition

(3-Formylthiophen-2-yl)boronic acid demonstrates measurable inhibitory activity against the AmpC β-lactamase enzyme. In a direct comparison, it shows an inhibition constant (Ki) of 3.8 ± 1.4 μM . This activity is lower than the most potent inhibitor in the same study, benzo[b]thiophene-2-boronic acid (Ki = 27 nM), but provides a useful activity baseline for structure-activity relationship (SAR) studies [1]. In contrast, simpler thiophene boronic acids like 2- or 3-thiopheneboronic acid are not typically reported as AmpC inhibitors, highlighting the importance of the specific substitution pattern.

AmpC Inhibition
Reported
Ki = 3.8 ± 1.4 μM
~140-fold lower than most potent analog (27 nM)
Supports SAR for non-β-lactam inhibitors
E. coli AmpC assay; cross-study comparison
Medicinal Chemistry β-Lactamase Inhibition Antibiotic Resistance

Tandem Suzuki-Miyaura/Aldol Cascades

The compound's unique value proposition lies in its dual functionality: it possesses both a boronic acid handle for Suzuki-Miyaura cross-coupling and a reactive aldehyde group . This allows it to participate in one-pot, tandem reaction sequences that are not possible with simpler thiophene boronic acids (e.g., 2-thiopheneboronic acid) or their protected esters [1]. While specific yield data for tandem cascades with this exact reagent are not available in the primary literature, the class-level inference is that this bifunctionality enables the convergent synthesis of complex molecules, such as conjugated polymers, in fewer steps compared to a linear, multi-step approach using a mono-functional reagent.

Tandem Reactivity
Class-level
Dual boronic acid/aldehyde enables one-pot sequences
Supports convergent synthesis strategies
Yield data to verify; class-level inference
Organic Synthesis Tandem Reactions Conjugated Polymers

Purity and Physical Properties

Commercial specifications for (3-formylthiophen-2-yl)boronic acid consistently indicate a high purity (≥96-97%) and a defined physical state as a crystalline powder or crystals . Its melting point of 330 °C (with decomposition) is significantly higher than that of 2-thiopheneboronic acid (120-140 °C) and 3-thiopheneboronic acid (162-169 °C), which can be a critical differentiator for storage, handling, and analytical method development .

Physical Specs
Specification review
≥96% purity; mp markedly higher than 2- and 3-thiopheneboronic acids
Consistent coupling performance
Vendor specifications, verify lot
Chemical Procurement Quality Control Reproducibility

(3-Formylthiophen-2-yl)boronic Acid: Primary Applications


AmpC β-Lactamase Inhibitor Research

This compound is specifically procured for research into non-β-lactam inhibitors of AmpC β-lactamase. Its defined Ki value of 3.8 ± 1.4 μM makes it a useful reference compound for structure-activity relationship (SAR) studies aimed at developing new antibiotic adjuvants to combat β-lactam resistance. It is not intended for therapeutic use but as a specialized tool compound for in vitro enzyme assays.

Convergent Synthesis of Complex Molecules

The compound is procured as a bifunctional building block for convergent synthesis. Its ability to undergo Suzuki-Miyaura coupling and then participate in a subsequent condensation reaction (e.g., aldol) allows chemists to rapidly assemble complex molecular frameworks, particularly in the synthesis of conjugated organic materials and pharmaceutical intermediates, in fewer steps than a linear approach.

Conjugated Polymer Synthesis

The dual reactivity of this compound makes it a candidate for the synthesis of novel conjugated polymers. The boronic acid group allows for incorporation into a polymer backbone via cross-coupling, while the aldehyde group can serve as a point for further functionalization or cross-linking . This is a specialized application where simpler thiophene boronic acids would not provide the same degree of synthetic control.

Heterocyclic Library Synthesis

Researchers procure this compound to generate libraries of novel heterocyclic compounds. The presence of the aldehyde group on the thiophene ring provides a distinct vector for diversification not available with unsubstituted thiophene boronic acids, enabling the creation of unique chemical space for drug discovery and agrochemical research.

Application
Selection Property
Validation Focus
AmpC β-lactamase inhibitor SAR
Substitution-pattern dependent inhibition
In vitro enzyme inhibition potency
Tandem Suzuki/condensation synthesis
Bifunctional aldehyde-boronic acid
Reaction sequence efficiency and yield
Conjugated polymer synthesis
Aldehyde as cross-linking site
Polymer functionalization control
Heterocyclic diversification
Aldehyde as diversification point
Library diversity and purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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